![molecular formula C22H26N6O3 B5569732 4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)

4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

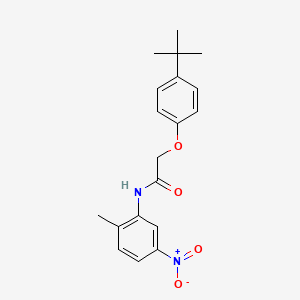

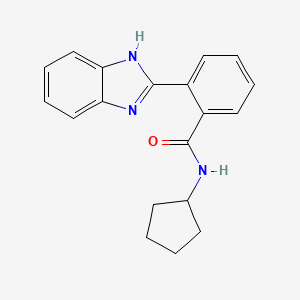

The synthesis of related pyrimidine derivatives typically involves nucleophilic substitution reactions, as seen in the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which were evaluated for antiproliferative activity against human cancer cell lines (Mallesha et al., 2012). These synthesis methods often employ various sulfonyl chlorides and are characterized by their efficiency and the ability to introduce diverse functional groups into the pyrimidine core.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, has been elucidated using crystallography. These studies reveal the crystalline form and molecular geometry, which are critical for understanding the compound's reactivity and interactions (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives include oxidative cyclization and reactions with nucleophiles, leading to the formation of various biologically active compounds. For instance, the synthesis of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide for mechanistic investigations showcases the versatility of pyrimidine derivatives in chemical synthesis (Sako et al., 2000).

Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

A study by Abu‐Hashem, Al-Hussain, & Zaki (2020) discusses the synthesis of novel compounds, including 4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine, as potential anti-inflammatory and analgesic agents. This study highlights the use of this compound in developing new heterocyclic compounds with potential therapeutic effects.

Antiproliferative Effects

Another research by Mallesha et al. (2012) focuses on the antiproliferative activity of similar pyrimidine derivatives against human cancer cell lines. This indicates that the compound might have potential applications in cancer research and treatment.

Plant Growth Research

Grossmann (1990) in their study Plant growth retardants as tools in physiological research, discusses the use of plant growth retardants, including pyrimidine structures, in agricultural and horticultural research. This implies potential applications of the compound in understanding plant growth and development.

Solubility Improvement

Research by Xu et al. (2012) on improving the solubility of certain drugs through cocrystals and salts involving pyrimidine structures can be relevant. This suggests that the compound might be useful in enhancing the bioavailability of certain pharmaceuticals.

Functional Alpha 1-Adrenoceptor Antagonism

Elworthy et al. (1997) in their study N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides as functional uroselective alpha 1-adrenoceptor antagonists, explore arylpiperazines for their potential as alpha 1-adrenoceptor antagonists. This indicates a potential use for the compound in developing drugs targeting the urinary tract.

Synthesis in Green Chemistry

Liu, Lei, & Hu (2012) in their paper Thiamine hydrochloride (VB1): an efficient promoter for the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in water medium discuss the environmentally benign synthesis of pyrimidine derivatives. This implies a role for the compound in eco-friendly chemical synthesis processes.

Antineoplastic Activity

In a study by Abdel-Hafez (2007), the antineoplastic activity of pyrimidine derivatives is investigated, suggesting a possible use of the compound in developing new cancer treatments.

Anti-HIV Activity

Brukštus, Melamedaite, & Tumkevičius (2000) in their research A Facile Synthesis of Benzo[4,5]Imidazo[2,1-b]-Pyrimido[5,4-f][1,3,4]Thiadiazepines discuss the synthesis of compounds with anti-HIV activity, indicating the potential of the compound in HIV research.

Mechanistic Investigations in Organic Chemistry

Sako, Yaekura, Oda, & Hirota (2000) in their study Synthesis and applications of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide as a useful tool for mechanistic investigations, highlight the use of pyrimidine derivatives in understanding chemical reactions, which could be relevant to the compound .

Anti-inflammatory and Analgesic Activities

Research by Sondhi, Jain, Dinodia, Shukla, & Raghubir (2007) on the synthesis of pyrimidine derivatives for anti-inflammatory and analgesic activities suggests similar applications for the compound under discussion.

Mécanisme D'action

The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological system in which they are acting . For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propriétés

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O3/c1-15-16(2)28(14-25-15)21-12-20(23-13-24-21)26-7-9-27(10-8-26)22(29)17-5-6-18(30-3)19(11-17)31-4/h5-6,11-14H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDDKTMCGHPPEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569650.png)

![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)

![N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569659.png)

![1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone](/img/structure/B5569663.png)

![2-ethoxy-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5569664.png)

![3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569684.png)

![2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B5569687.png)

![5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)

![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)

![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5569764.png)